N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
For instance, some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which plays a significant role in the regulation of carbohydrate metabolism .
Biochemical Pathways
For example, allosteric activators of human glucokinase can influence the glycolysis pathway .
Pharmacokinetics
A study on similar benzimidazole derivatives suggested a favorable pharmacokinetic profile .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Biochemical Analysis
Biochemical Properties
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has been identified as an allosteric activator of human glucokinase . Glucokinase is an enzyme that plays a key role in the regulation of carbohydrate metabolism. The compound interacts with the allosteric site of the glucokinase protein, leading to an increase in the catalytic action of the enzyme .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an activator of glucokinase. By enhancing the activity of this enzyme, the compound can influence cellular metabolism, particularly the metabolism of glucose. This can have a significant impact on cell function, potentially influencing cell signaling pathways and gene expression related to glucose metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the allosteric site of the glucokinase protein. This interaction leads to an increase in the catalytic action of the enzyme, thereby enhancing glucose metabolism within the cell .
Dosage Effects in Animal Models
Benzimidazole compounds have been used in various therapeutic applications, suggesting that they may have dose-dependent effects .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose metabolism, due to its role as an activator of glucokinase . This enzyme plays a key role in the first step of glycolysis, the primary pathway for glucose metabolism in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide typically involves the condensation of 1-(1H-benzimidazol-2-yl)ethanamine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced derivatives of the benzimidazole ring.
Substitution: Substituted derivatives of the benzamide ring with various nucleophiles.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide can be compared with other benzimidazole derivatives, such as:
N-(1H-benzimidazol-2-yl)benzamide: Lacks the chlorine atom on the benzamide ring, which may affect its biological activity.
N-(1H-benzimidazol-2-yl)ethylamine: Lacks the benzamide moiety, which may influence its chemical reactivity and applications.
N-(1H-benzimidazol-2-yl)ethyl-4-chlorobenzamide: Similar structure but with the chlorine atom at a different position on the benzamide ring, potentially altering its properties.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-10(15-19-13-7-2-3-8-14(13)20-15)18-16(21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSYHVSOUTFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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